molecular formula C11H9N B135609 4-Phenylpyridine CAS No. 939-23-1

4-Phenylpyridine

Cat. No. B135609
CAS RN: 939-23-1
M. Wt: 155.2 g/mol
InChI Key: JVZRCNQLWOELDU-UHFFFAOYSA-N
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Description

4-Phenylpyridine is a compound that has been studied for its interesting photophysical properties and potential applications in various fields, including luminescence and coordination chemistry. It is a derivative of pyridine with a phenyl group at the 4-position, which significantly influences its chemical behavior and electronic properties.

Synthesis Analysis

The synthesis of 4-phenylpyridine derivatives often involves coupling reactions such as Sonogashira or Suzuki-Miyaura, which allow for the introduction of various substituents that can alter the compound's properties . Additionally, the synthesis of related bipyridine compounds has been achieved through a series of reactions including oxidation, nitration, bromination, deoxidation, and Suzuki coupling . These methods provide a versatile approach to modifying the structure and thus the properties of the 4-phenylpyridine scaffold.

Molecular Structure Analysis

The molecular structure of 4-phenylpyridine and its derivatives has been characterized using X-ray crystallography, revealing planar configurations and the influence of substituents on the overall geometry . The presence of a phenyl group can lead to a planar triplet state, which is lower in energy compared to other 4-substituted pyridines . This planarity is crucial for the photophysical behavior of the compound.

Chemical Reactions Analysis

4-Phenylpyridine can form co-crystals and engage in synthon polymorphism, which is indicative of its ability to participate in various non-covalent interactions . It can also coordinate with metal ions to form complexes with distinct geometries and properties . The coordination behavior of 4-phenylpyridine derivatives with metals like Zn(II), Cd(II), and others has been extensively studied, demonstrating the compound's versatility as a ligand.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenylpyridine derivatives are influenced by the nature of substituents and linkers. These compounds display good thermal stability, with decomposition temperatures reaching up to 350°C . Their luminescent properties are particularly notable, with studies showing that the nature of the substituents can significantly affect the absorption and emission spectra . The introduction of electron-donating or electron-withdrawing groups can lead to shifts in the luminescence characteristics, which is supported by DFT calculations . Moreover, the luminescence of 4-phenylpyridine is sensitive to the medium, with acidic conditions being necessary to detect fluorescence .

Scientific Research Applications

1. Photophysical Properties and Redox Behavior in Complexes

4-Phenylpyridine has been studied for its role in the synthesis, structure, and properties of cyclometalated complexes. One study explored the photophysical properties and redox behavior of Ir(III) cyclometalated compounds, incorporating 4-phenylpyridine derivatives. These complexes exhibited significant luminescence and redox properties (Neve et al., 1999).

2. Luminescence Characteristics

A luminescence study of 4-phenylpyridine revealed insights into its fluorescence and phosphorescence behaviors. The findings were consistent with theoretical predictions, contributing to a better understanding of its photophysical characteristics (Hotchandani & Testa, 1991).

3. Synthesis and Reactivity

The reactivity and synthesis of 4-phenylpyridine derivatives have been explored in several contexts. For instance, the reaction of phenyllithium with pyridine and its derivatives, including 4-phenylpyridine, was studied to understand aromatic substitution mechanisms (Abramovitch & Giam, 1962).

4. Herbicidal Applications

4-Phenylpyridine derivatives have been synthesized for potential herbicidal applications. These derivatives act by inhibiting specific biological pathways, demonstrating significant activity against various weed species (Schäfer et al., 2003).

5. Anticancer Properties

Research on terpyridine derivatives, including those with 4-phenylpyridine structures, has highlighted their anticancer properties. These compounds influence cellular redox homeostasis and have shown significant antiproliferative activity against various cancer cell lines (Malarz et al., 2020).

6. Inhibition of Mitochondrial Activity

The effects of 4-phenylpyridine derivatives on mitochondrial NADH dehydrogenase have been studied, suggesting potential implications for neurological conditions like Parkinson's disease. These studies provide insights into the biochemical pathways affected by such compounds (Ramsay et al., 1986).

7. Neurotoxicity Studies

Research has explored the neurotoxicity of 1-methyl-4-phenylpyridine (MPP+), a metabolite of 4-phenylpyridine, on various neurotransmitter systems. These studies contribute to our understanding of neurotoxic agents and their effects on the brain (Namura et al., 1987).

Safety And Hazards

4-Phenylpyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-phenylpyridine
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InChI

InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H
Source PubChem
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InChI Key

JVZRCNQLWOELDU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC=C2
Source PubChem
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Molecular Formula

C11H9N
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DSSTOX Substance ID

DTXSID5022140
Record name 4-Phenylpyridine
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Molecular Weight

155.20 g/mol
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Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 4-Phenylpyridine
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Boiling Point

281.00 °C. @ 760.00 mm Hg
Record name 4-Phenylpyridine
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Vapor Pressure

0.0028 [mmHg]
Record name 4-Phenylpyridine
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Product Name

4-Phenylpyridine

CAS RN

939-23-1, 52642-16-7
Record name 4-Phenylpyridine
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Record name 4-Phenylpyridine
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Record name 4-PHENYLPYRIDINE
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Melting Point

77 - 78 °C
Record name 4-Phenylpyridine
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Synthesis routes and methods I

Procedure details

In a 1L 3-neck flask, equipped with a mechanical stirrer, were mixed phenyl magnesium chloride (96.1 mL; 192 mmol; 2.00M in THF) and lithium thiophenoxide (211 mL; 211 mmol; 1.00M THF) under a blanket of nitrogen. This mixture was heated to 60° C. for 1 h, and then cooled to 0-5° C. with an ice bath. In a separate 150 mL flask, nickel acetylacetonate (“anhydrous”; 0.617 g; 2.40 mmol; 0.025 equiv.) was dissolved under nitrogen in anhydrous THF (100 mL). To this green solution was added trimethylphosphine (4.8 mL; 4.80 mmol; 1.00M in toluene; 0.05 equiv.) forming a blue solution. After stirring for 10 min, solid 4-cyanopyridine (10.0 g; 96.1 mmol; 1 equiv.) was added to the catalyst mixture forming a green solution. This solution was added via addition funnel to the PhMgCl/PhSLi reaction solution at a rate which maintained the reaction temperature below 15° C. After the addition was complete, the reaction was heated at 60° C. for 2 h. The reaction was then allowed to cool to room temperature, and was poured into 1M aqueous sodium citrate (500 mL). The organic layer was separated and the aqueous layer extracted three times with MTBE (265 mL each). The combined organic phase was extracted three times with 2N aqueous HCl (250 mL each) and this combined aqueous extract was basified to pH≈12 with 1N aqueous NaOH. This mixture was then extracted three times with MTBE (330 mL each) and the combined organic phase was dried over anhydrous magnesium sulfate. After filtration of the drying agent, solvent was removed in vacuo leaving 14.1 g (91% yield) of 4-phenylpyridine as a light yellow solid. GC analysis of the product showed it to be >95% pure.
[Compound]
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a 1 L 3-neck flask, equipped with a mechanical stirrer, were mixed phenyl magnesium chloride (96.1 mL; 192 mmol; 2.00 M in THF) and lithium thiophenoxide (211 mL; 211 mmol; 1.00 M THF) under a blanket of nitrogen. This mixture was heated to 60° C. for 1 h, and then cooled to 0-5° C. with an ice bath. In a separate 150 mL flask, nickel acetylacetonate (“anhydrous”; 0.617 g; 2.40 mmol; 0.025 equiv.) was dissolved under nitrogen in anhydrous THF (100 mL). To this green solution was added trimethylphosphine (4.8 mL; 4.80 mmol; 1.00 M in toluene; 0.05 equiv.) forming a blue solution. After stirring for 10 min, solid 4-cyanopyridine (10.0 g; 96.1 mmol; 1 equiv.) was added to the catalyst mixture forming a green solution. This solution was added via addition funnel to the PhMgCl/PhSLi reaction solution at a rate which maintained the reaction temperature below 15° C. After the addition was complete, the reaction was heated at 60° C. for 2 h. The reaction was then allowed to cool to room temperature, and was poured into 1M aqueous sodium citrate (500 mL). The organic layer was separated and the aqueous layer extracted three times with MTBE (265 mL each). The combined organic phase was extracted three times with 2 N aqueous HCl (250 mL each) and this combined aqueous extract was basified to pH 12 with 1 N aqueous NaOH. This mixture was then extracted three times with MTBE (330 mL each) and the combined organic phase was dried over anhydrous magnesium sulfate. After filtration of the drying agent, solvent was removed in vacuo leaving 14.1 g (91% yield) of 4-phenylpyridine as a light yellow solid. GC analysis of the product showed it to be >95% pure.
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0.617 g
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4.8 mL
Type
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Yield
91%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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